![molecular formula C18H28N2O4S B5657432 8-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657432.png)
8-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 8-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one involves intricate chemical processes, employing bifunctional synthetic intermediates for the development of pharmaceutical intermediates, liquid crystals, and insecticides. A notable method includes the synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, using selective deketalization in acidic solutions. Optimized reaction conditions have significantly improved yields and reduced reaction times (Zhang Feng-bao, 2006).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decanone derivatives plays a crucial role in their biological activity and interaction with biological targets. Stereochemical aspects, such as the configuration of substituents and the presence of spiro linkage, influence their binding affinity and efficacy. For example, structural modifications in the 1-oxa-3,8-diazaspiro[4.5]decan-2-one backbone have been explored to enhance antihypertensive and neurological protective effects (E. Tóth et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving 8-substituted 2,8-diazaspiro[4.5]decan-3-ones, such as oxidative cyclization of olefinic precursors, have been pivotal in synthesizing azaspiro[4.5]decane systems. These reactions underline the compound's versatility in forming structurally diverse derivatives with potential biological activities. Furthermore, the reactivity of such compounds under various chemical conditions highlights their utility in synthetic chemistry and drug development processes (M. Martin‐Lopez & F. Bermejo, 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, of diazaspiro[4.5]decan-3-one derivatives significantly impact their application in medicinal chemistry. For instance, the crystal structure analysis of stereoisomers of related compounds reveals the importance of molecular orientation and hydrogen bonding in determining the compound's physical state and stability, which, in turn, affects its bioavailability and therapeutic efficacy (M. Parvez, G. Senthil, V. Yadav, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acid and base stability, and redox characteristics, define the compound's utility in synthetic routes and its interaction with biological systems. The synthesis and structure-activity relationship studies of diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists demonstrate how chemical modifications can tailor biological activities and receptor selectivities (S. Tsukamoto et al., 1995).
properties
IUPAC Name |
8-[2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetyl]-2-(2-methylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14(2)11-20-13-18(10-17(20)22)4-6-19(7-5-18)16(21)9-15-3-8-25(23,24)12-15/h3,8,14-15H,4-7,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMMYSOOHSIQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2(CCN(CC2)C(=O)CC3CS(=O)(=O)C=C3)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(1,1-Dioxido-2,3-dihydro-3-thienyl)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one |
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